Comparative PARP-1 Inhibitory Potency: Carboxylic Acid vs. Lactam (5-AIQ) and Benzamide (3-AB) Chemotypes
5-Aminoisoquinoline-1-carboxylic acid exhibits significantly lower PARP-1 inhibitory potency compared to its lactam analog 5-AIQ. In vitro enzymatic assays report an IC₅₀ of 28 μM for the carboxylic acid [1], whereas 5-AIQ shows IC₅₀ values ranging from 250 nM (broken nuclear preparation) [2] to 1.6 μM (recombinant human PARP-1) [3]. This represents a 17- to 112-fold reduction in potency relative to 5-AIQ. For comparison, the classical benzamide inhibitor 3-aminobenzamide (3-AB) exhibits IC₅₀ values of approximately 20-50 μM [4], placing 5-aminoisoquinoline-1-carboxylic acid in the same low-potency tier as first-generation benzamide PARP inhibitors rather than the more potent isoquinolinone class.
| Evidence Dimension | PARP-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 28 μM |
| Comparator Or Baseline | 5-AIQ: 0.25 μM (nuclear prep) to 1.6 μM (recombinant human PARP-1); 3-AB: 20-50 μM |
| Quantified Difference | 5-AIQ is 17- to 112-fold more potent than target; target is equipotent with 3-AB |
| Conditions | Enzymatic PARP-1 inhibition assays; specific assay conditions vary across cited studies |
Why This Matters
This potency differential establishes that 5-aminoisoquinoline-1-carboxylic acid is unsuitable as a pharmacological PARP inhibitor substitute for 5-AIQ, but its low potency may be advantageous in applications requiring minimal off-target PARP inhibition.
- [1] Southan C. Hypothesis annotation: reported IC₅₀ of 28 μM for 5-aminoisoquinoline-1-carboxylic acid (PubMed Commons import, September 23, 2017). View Source
- [2] Threadgill M, et al. 5-Aminoisoquinolin-1-one and other water-soluble PARP inhibitors. Med Sci Monit. 2003;9(1):71-0. (IC₅₀ = 250 nM in broken nuclear preparation). View Source
- [3] Woon ECY, et al. One-pot tandem Hurtley–retro-Claisen–cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one. Bioorg Med Chem. 2013;21(17):5218-27. (5-AIQ IC₅₀ = 1.6 μM; 5-amino-3-methylisoquinolin-1-one IC₅₀ = 0.23 μM). View Source
- [4] Review: New inhibitors of poly(ADP-ribose) polymerase and their potential therapeutic targets. Benzamides IC₅₀ ~20-50 μM. (Article, 2002). View Source
